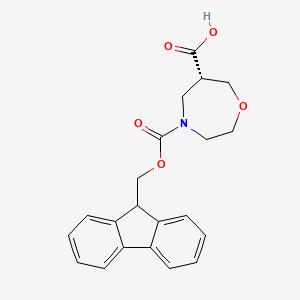

(S)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,4-oxazepane-6-carboxylic acid

Description

(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,4-oxazepane-6-carboxylic acid is a chiral compound featuring a seven-membered 1,4-oxazepane ring. The oxazepane core is substituted at position 4 with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and at position 6 with a carboxylic acid moiety. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . This compound is primarily employed in solid-phase peptide synthesis (SPPS) and medicinal chemistry research, where its structural rigidity and functional groups enable precise molecular modifications.

Properties

IUPAC Name |

(6S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1,4-oxazepane-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c23-20(24)14-11-22(9-10-26-12-14)21(25)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFXJQSQUFXUSI-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,4-oxazepane-6-carboxylic acid typically involves the use of Fmoc-protected amino acids. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . These methods involve the reaction of the protected amino acid with sodium azide (NaN3) to form the corresponding azide, which is then converted to the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,4-oxazepane-6-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives depending on the substituents introduced.

Scientific Research Applications

(S)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,4-oxazepane-6-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex molecules and peptides.

Biology: It is used in the study of enzyme-substrate interactions and protein folding.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,4-oxazepane-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group plays a crucial role in protecting the compound during synthesis and ensuring its stability. The pathways involved in its action include binding to active sites on enzymes or receptors, leading to inhibition or activation of specific biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Backbones

(a) 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS: 180576-05-0)

- Structure : Contains a six-membered piperazine ring instead of the oxazepane backbone. The Fmoc group is attached to one nitrogen, and an acetic acid substituent is present.

- Molecular Weight : 383.4 g/mol (estimated based on formula C22H22N2O4).

- Applications : Used in SPPS for introducing piperazine-based linkers, offering different conformational flexibility compared to oxazepane derivatives .

(b) (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic Acid (CAS: 2044710-58-7)

- Structure: Features a linear chain with a methyl-substituted Fmoc-protected amine and a methoxy-oxobutanoic acid group.

- Molecular Weight: 383.4 g/mol (C21H21NO6).

- Applications: Serves as a branched amino acid analog in peptide design, enabling side-chain modifications .

(c) Fmoc-L-Thz(Dmp)-OH (CAS: 2648642-22-0)

Functional and Physicochemical Properties

*Estimated based on analogous compounds in –12.

Biological Activity

(S)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,4-oxazepane-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

- Molecular Formula : C23H25NO4

- Molecular Weight : 393.45 g/mol

- IUPAC Name : this compound

The presence of the fluorenyl group and the oxazepane ring contributes to its unique chemical behavior and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. It has been shown to inhibit the growth of various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

The mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays indicated that it could induce apoptosis in cancer cell lines, such as:

- HeLa cells

- MCF-7 breast cancer cells

The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

Neuroprotective Effects

Recent investigations into neuroprotective effects have shown promise in using this compound for conditions like Alzheimer's disease. It appears to inhibit acetylcholinesterase activity, thereby enhancing acetylcholine levels in synaptic clefts.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted by Zulbayu et al. (2021) evaluated the antimicrobial efficacy of various derivatives similar to this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibiotic agent.

Case Study 2: Cancer Cell Apoptosis

In another study focusing on its anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound. The results showed a dose-dependent increase in apoptosis markers such as annexin V positivity and caspase activation, indicating its potential as a therapeutic agent in breast cancer treatment.

Q & A

Q. What safety protocols are essential for handling (S)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,4-oxazepane-6-carboxylic acid?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to prevent inhalation of dust or vapors. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes. Store the compound in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials like strong acids or bases. Refer to SDS guidelines for spill management, which recommend using sand or vermiculite for containment and disposal via authorized waste handlers .

Q. How is this compound typically synthesized, and what are common purification methods?

- Methodological Answer : The compound is synthesized via Fmoc (9-fluorenylmethoxycarbonyl) protection strategies, often used in peptide synthesis. Purification involves reverse-phase HPLC or column chromatography with acetonitrile/water gradients (0.1% TFA). The Fmoc group’s UV activity (λ = 280–300 nm) aids in monitoring purity. Post-synthesis, lyophilization removes volatile solvents. Confirm structural integrity using LC-MS and H NMR .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use H/C NMR to confirm stereochemistry and functional groups. LC-MS or high-resolution mass spectrometry (HRMS) validates molecular weight. FT-IR identifies carbonyl (C=O) and carboxylic acid (COOH) stretches. For stability assessments, employ TLC or HPLC under varying pH conditions (6–8) to detect degradation byproducts like fluorenyl derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in Fmoc-mediated syntheses involving this compound?

- Methodological Answer : Optimize coupling reactions using activators like HATU or DCC with DMAP in anhydrous DMF. Monitor reaction progress via Kaiser test for free amines. Maintain pH 8–9 with DIEA to enhance acylation efficiency. For sterically hindered residues, extend reaction times (2–4 hours) or use microwave-assisted synthesis at 50°C. Post-reaction, precipitate the product in cold ether to remove excess reagents .

Q. What are the stability challenges of this compound under acidic or alkaline conditions, and how can degradation be mitigated?

- Methodological Answer : The Fmoc group is labile under basic conditions (pH >9) and prone to cleavage. In acidic environments (pH <2), oxazepane ring hydrolysis may occur. Stabilize the compound by storing it at neutral pH (6–8) in inert atmospheres (argon/nitrogen). Use scavengers like thiols or silanes during synthesis to trap reactive byproducts. Monitor stability via accelerated aging studies (40°C/75% RH) with HPLC tracking .

Q. How should researchers address contradictions in hazard data across safety reports?

- Methodological Answer : Cross-reference GHS classifications from multiple SDS sources. Conduct in vitro toxicity assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to resolve discrepancies. For occupational exposure, implement airborne particulate monitoring and compare results against OSHA/NIOSH thresholds. Consult institutional EH&S for protocol adjustments if acute toxicity (H302) or respiratory irritation (H335) is reported .

Q. What role does this compound play in drug discovery, particularly for targeting enzymatic pathways?

- Methodological Answer : The oxazepane moiety acts as a conformationally constrained scaffold in protease inhibitors (e.g., HCV NS3/4A). The Fmoc group enables solid-phase peptide synthesis (SPPS) of cyclic peptides or macrocycles. For kinase targets, incorporate the compound into combinatorial libraries via split-pool synthesis. Validate bioactivity using FRET-based enzymatic assays or SPR for binding affinity .

Q. What are the critical gaps in ecological and toxicological data for this compound, and how can they be addressed experimentally?

- Methodological Answer : Existing SDS lack ecotoxicity (e.g., LC50 for aquatic organisms) and chronic exposure data. Perform OECD 301 biodegradability tests or Daphnia magna acute toxicity studies. For terrestrial impact, use soil column experiments to assess mobility. Address data gaps via QSAR modeling or read-across approaches with structurally similar Fmoc-protected compounds .

Data Contradiction Analysis

Q. How do researchers reconcile conflicting stability data for Fmoc-protected compounds in literature?

- Methodological Answer : Conduct forced degradation studies under controlled conditions (e.g., 0.1 M HCl/NaOH, UV light, 40°C). Compare degradation kinetics via Arrhenius plots. Use multivariate analysis (PCA) to identify critical stability-indicating parameters (e.g., pH, humidity). Publish orthogonal validation data (HPLC, NMR) to resolve literature discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.